molecular formula C7H3Br2NS B1424174 5,7-Dibromobenzo[d]thiazole CAS No. 875-69-4

5,7-Dibromobenzo[d]thiazole

Cat. No. B1424174
CAS RN: 875-69-4
M. Wt: 292.98 g/mol
InChI Key: JYZZTBKMNYONOP-UHFFFAOYSA-N
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Description

5,7-Dibromobenzo[d]thiazole (DBT) is a heterocyclic compound that has attracted significant attention due to its diverse applications in various fields of research and industry. It is a monomer used for the synthesis of light-emitting and conducting polymers for organic electronics .


Synthesis Analysis

The synthesis of 5,7-Dibromobenzo[d]thiazole was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents was also reported .


Molecular Structure Analysis

The molecular formula of 5,7-Dibromobenzo[d]thiazole is C7H3Br2NS and its molecular weight is 292.98 g/mol.


Chemical Reactions Analysis

The cross-coupling reactions of this dibromide were studied and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo[c][1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .


Physical And Chemical Properties Analysis

5,7-Dibromobenzo[d]thiazole is a solid substance that should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Low Bandgap Materials

5,7-Dibromobenzo[d]thiazole derivatives are utilized in the synthesis of low bandgap materials. A one-pot synthesis method has been developed for a related compound, 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole, which is used in creating these materials via palladium-catalyzed coupling reactions (Tam et al., 2010).

Importance in Medicinal Chemistry

Thiazole, the core structure of 5,7-Dibromobenzo[d]thiazole, holds significant importance in medicinal chemistry. It's found in many natural and synthetic compounds with various therapeutic activities. The versatility of thiazole derivatives is demonstrated in their applications across a range of biological activities (Chhabria et al., 2016).

Application in Photovoltaic Materials Synthesis

The synthesis of various photovoltaic materials utilizes dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, including compounds like 4,7-Dibromobenzo[d][1,2,3]thiadiazole (Gudim et al., 2021).

Fluorescence Sensor Development

A thiazole-based conjugated polymer incorporating a derivative of 5,7-Dibromobenzo[d]thiazole has been synthesized for the direct and visual detection of Hg2+ and Ag+. This application demonstrates the material's potential in fluorescence sensing technologies (Li et al., 2015).

Cytotoxicity Evaluation in Cancer Research

Thiazole derivatives, structurally related to 5,7-Dibromobenzo[d]thiazole, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. This highlights the potential application of such compounds in cancer research (Mohareb et al., 2017).

Exploration in Antimicrobial and Antitumor Activities

The diverse pharmacological activities of thiazole and bisthiazole derivatives, related to 5,7-Dibromobenzo[d]thiazole, have been documented, including their applications in antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects (Borcea et al., 2021).

Safety And Hazards

The safety information for 5,7-Dibromobenzo[d]thiazole includes the following hazard statements: H302, H315, H319, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

The future directions of 5,7-Dibromobenzo[d]thiazole research could involve the design of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor, which can lead to promising photovoltaic materials . Further processing refinements could lead to improved device performance .

properties

IUPAC Name

5,7-dibromo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZZTBKMNYONOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CS2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696632
Record name 5,7-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromobenzo[d]thiazole

CAS RN

875-69-4
Record name 5,7-Dibromo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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